![molecular formula C52H76ClN5O9S B1193259 N-(m-PEG4)-N'-(biotin-PEG3)-Cy5](/img/structure/B1193259.png)
N-(m-PEG4)-N'-(biotin-PEG3)-Cy5
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Overview
Description
N-(m-PEG4)-N'-(biotin-PEG3)-Cy5 is a PEG derivative containing a cyanine dye with excitation/emission maximum 649/667 nm as well as biotin. Biotin enables efficient protein enrichment. The hydrophilic PEG spacer increases solubility in aqueous media.
Scientific Research Applications
Bioconjugation and Drug Delivery
N-(m-PEG4)-N'-(biotin-PEG3)-Cy5 is commonly involved in bioconjugation, where its PEGylation aspect is significant for drug delivery systems. Poly(ethylene glycol) (PEG) is a prominent player in bioconjugation and nanomedicine to enhance blood circulation time and drug efficacy. Despite the widespread use of PEGylation, concerns regarding PEG immunogenicity have been raised, highlighting the need for alternative polymers. The formation of anti-PEG antibodies can lead to complications such as accelerated blood clearance and low drug efficacy. Developing alternatives to PEG for conjugation purposes is of paramount importance in bioconjugation and drug delivery systems (Thai Thanh Hoang Thi et al., 2020).
Biostimulant in Agriculture
In the realm of sustainable agriculture, biostimulants, including peptides, amino acids, and other N-containing substances, play a crucial role. They lead to a higher nutrient content in plant tissue and promote positive metabolic changes. The content of hormones and other signaling molecules in biostimulants significantly influences plant growth and nitrogen metabolism, suggesting potential agricultural applications of compounds like N-(m-PEG4)-N'-(biotin-PEG3)-Cy5 (S. Nardi et al., 2016).
Diagnostic and Therapeutic Applications
Aptamers, including those similar in structure to N-(m-PEG4)-N'-(biotin-PEG3)-Cy5, have found widespread use in various analytical and biological applications. Due to their high specificity and affinity to targets, aptamers are increasingly explored in the fields of biosensing, diagnostics, and therapeutics. Their unique features, such as easy in vitro screening and high stability, make them suitable for applications requiring harsh conditions (A. Iliuk et al., 2011).
properties
Product Name |
N-(m-PEG4)-N'-(biotin-PEG3)-Cy5 |
---|---|
Molecular Formula |
C52H76ClN5O9S |
Molecular Weight |
982.72 |
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[2-[(1E,3E,5E)-5-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethoxy]ethyl]pentanamide;chloride |
InChI |
InChI=1S/C52H75N5O9S.ClH/c1-51(2)40-15-9-11-17-43(40)56(24-27-62-32-35-65-34-31-61-26-23-53-48(58)22-14-13-19-45-49-42(39-67-45)54-50(59)55-49)46(51)20-7-6-8-21-47-52(3,4)41-16-10-12-18-44(41)57(47)25-28-63-33-36-66-38-37-64-30-29-60-5;/h6-12,15-18,20-21,42,45,49H,13-14,19,22-39H2,1-5H3,(H2-,53,54,55,58,59);1H/t42-,45-,49-;/m0./s1 |
InChI Key |
OQTIUMQNPRXRAE-ATUMDWEASA-N |
SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCOCCOCCOCCOC)(C)C)CCOCCOCCOCCNC(=O)CCCCC5C6C(CS5)NC(=O)N6)C.[Cl-] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO, DMF, DCM, Water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
N-(m-PEG4)-N'-(biotin-PEG3)-Cy5 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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